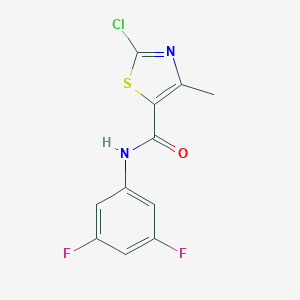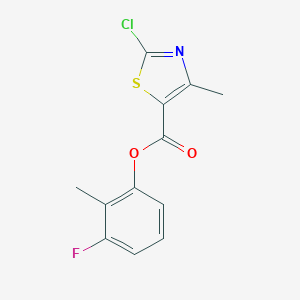![molecular formula C17H15F3N6S B287432 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287432.png)
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. Moreover, it has been reported to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, it has been reported to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. Additionally, it has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes, including heme oxygenase-1 and NQO1.
実験室実験の利点と制限
The advantages of using 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects. Moreover, it has been found to have low toxicity and high selectivity for cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its high cost of synthesis.
将来の方向性
For the research on 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular diseases and metabolic disorders. Additionally, studies are needed to explore the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
合成法
The synthesis of 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
The 6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H15F3N6S |
分子量 |
392.4 g/mol |
IUPAC名 |
6-(2-methyl-5-propylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H15F3N6S/c1-3-5-12-9-13(25(2)23-12)15-24-26-14(21-22-16(26)27-15)10-6-4-7-11(8-10)17(18,19)20/h4,6-9H,3,5H2,1-2H3 |
InChIキー |
QZAFCTULOVBIPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
正規SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



